N,N,4-trimethylbenzenesulfonamide

Description

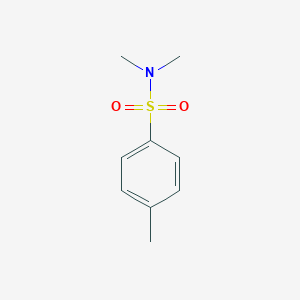

Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)13(11,12)10(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKOKGOAHBIPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060520 | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-69-9, 20725-56-8 | |

| Record name | N,N-Dimethyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N,N-dimethyl-, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYL-P-TOLUENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-p-toluenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM7HU644XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N,N,4-Trimethylbenzenesulfonamide

Introduction

N,N,4-trimethylbenzenesulfonamide is a versatile chemical compound belonging to the sulfonamide class.[1] Sulfonamides are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and high purity of the final product.

Chemical Properties and Structure

This compound, also known as N,N-dimethyl-p-toluenesulfonamide, possesses the chemical formula C9H13NO2S and a molecular weight of 199.27 g/mol .[1][4][5] Its structure consists of a p-toluenesulfonyl group bonded to a dimethylamino group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C9H13NO2S | [1][4] |

| Molecular Weight | 199.27 g/mol | [1][4][5] |

| CAS Number | 599-69-9 | [4] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C | [1] |

| InChIKey | WZKOKGOAHBIPCI-UHFFFAOYSA-N | [1][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of p-toluenesulfonyl chloride with dimethylamine.[3][6] This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur, a cornerstone of sulfonamide synthesis.[2][7]

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the dimethylamine nitrogen on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Dimethylamine (40% aqueous solution or as a gas)

-

A suitable base (e.g., triethylamine, pyridine, or sodium hydroxide)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment

Safety Precautions:

-

p-Toluenesulfonyl chloride is corrosive and causes skin and eye irritation.[8][9]

-

Dimethylamine is a flammable and corrosive gas or liquid.

-

All manipulations should be performed in a well-ventilated fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10][11]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride (1 equivalent) in dichloromethane.

-

Addition of Base and Amine: Add a suitable base such as triethylamine (1.5 equivalents) to the solution. Cool the mixture in an ice bath. Slowly add dimethylamine (1.2 equivalents) dropwise to the stirred solution. The choice of base is critical; tertiary amines like triethylamine or pyridine are commonly used to scavenge the HCl produced.[12]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[13]

-

Work-up: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[14]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[14]

Purification

The crude this compound can be purified by recrystallization or column chromatography to achieve high purity.

Recrystallization Protocol

-

Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an isopropanol-water mixture.[15]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For higher purity, the compound can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.[7]

Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Caption: Workflow for the characterization of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons on the benzene ring, and the methyl protons of the dimethylamino group.[16]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon atoms in the molecule.[16]

Table 2: Expected NMR Data (in CDCl₃)

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Aromatic CH (ortho to SO₂) | 7.66 (d, J = 8.1 Hz, 2H) | 127.8 | [16] |

| Aromatic CH (meta to SO₂) | 7.34 (d, J = 8.0 Hz, 2H) | 129.6 | [16] |

| Ar-CH₃ | 2.44 (s, 3H) | 21.5 | [16] |

| N-(CH₃)₂ | 2.69 (s, 6H) | 37.9 | [16] |

| Aromatic C-SO₂ | - | 132.5 | [16] |

| Aromatic C-CH₃ | - | 143.5 | [16] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the sulfonyl (SO₂) and C-N bonds.[17]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| SO₂ | 1344–1317 | Asymmetric stretching | [17] |

| SO₂ | 1187–1147 | Symmetric stretching | [17] |

| S-N | 924–906 | Stretching | [17] |

| Aromatic C-H | 3000-3100 | Stretching | [18] |

| Aliphatic C-H | 2850-2960 | Stretching | [18] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.[4][19]

Table 4: Mass Spectrometry Data

| Technique | m/z | Identity | Reference |

| EI-MS | 199 | [M]⁺ | [4] |

Conclusion

This guide has provided a detailed, in-depth technical overview of the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize and purify this compound to a high degree of purity, as verified by a suite of analytical techniques. The information presented here serves as a valuable resource for scientists and professionals engaged in chemical synthesis and drug development, ensuring the production of high-quality materials for their research endeavors.

References

- Sulfonamide purification process. (n.d.). Google Patents.

-

N-benzyl-N,4-dimethylbenzenesulfonamide (3a). (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Benzenesulfonamide, N,N,4-trimethyl-. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Benzenesulfonamide, N,N,4-trimethyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2017). Molecules, 22(9), 1433. Retrieved January 14, 2026, from [Link]

-

Benzenesulfonamide, N,N,4-trimethyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Preparation of sulfonamides from N-silylamines. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

Benzenesulfonamide, N,N,4-trimethyl-. (n.d.). US EPA. Retrieved January 14, 2026, from [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (2020). IUCrData, 5(2). Retrieved January 14, 2026, from [Link]

-

Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Spectroscopy Infrared Spectra. (n.d.). Retrieved January 14, 2026, from [Link]

-

Infrared and NMR Spectra of Arylsulphonamides. (2004). Zeitschrift für Naturforschung B, 59(6), 651-657. Retrieved January 14, 2026, from [Link]

Sources

- 1. Benzenesulfonamide, N,N,4-trimethyl- | C9H13NO2S | CID 11743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Benzenesulfonamide, N,N,4-trimethyl- [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. westliberty.edu [westliberty.edu]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 16. rsc.org [rsc.org]

- 17. znaturforsch.com [znaturforsch.com]

- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 19. Benzenesulfonamide, N,N,4-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to N,N,4-trimethylbenzenesulfonamide: Synthesis, Properties, and Potential Applications

For distribution among researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N,N,4-trimethylbenzenesulfonamide, a sulfonamide derivative of significant interest in organic synthesis and medicinal chemistry. The document details its chemical identity, including its IUPAC name and CAS number, and presents a thorough analysis of its physicochemical properties. A detailed, field-proven protocol for its synthesis via the reaction of 4-toluenesulfonyl chloride with dimethylamine is provided, complete with mechanistic insights and a logical workflow diagram. Furthermore, this guide explores the broader context of sulfonamides in drug discovery, discussing their known biological activities and potential therapeutic applications. While specific biological targets for this compound are not yet extensively documented, this guide posits potential areas of investigation based on its structural characteristics. Safety protocols and analytical methodologies are also discussed to ensure its effective and safe utilization in a research setting.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound belonging to the sulfonamide class. Its core structure consists of a p-tolyl group attached to a sulfonamide functional group, with two methyl substituents on the nitrogen atom.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 599-69-9 | [2] |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| Molecular Weight | 199.27 g/mol | [2] |

| Appearance | White to off-white solid (typical) | [3] |

| Solubility | Soluble in polar organic solvents | [3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction between 4-toluenesulfonyl chloride and dimethylamine. This reaction is a well-established method for the formation of sulfonamides.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic sulfur atom of 4-toluenesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the bond formation with the sulfur, leading to the displacement of the chloride ion, which is a good leaving group. A base, such as pyridine or an excess of the amine itself, is typically used to neutralize the hydrochloric acid generated during the reaction.[4]

Experimental Protocol

Materials:

-

4-Toluenesulfonyl chloride

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine (optional, as a base)

-

5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate and hexanes for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of dimethylamine (1.1-1.5 equivalents) in the same solvent dropwise via the dropping funnel. If using gaseous dimethylamine, bubble it through the solution. If a tertiary amine base like pyridine is used, it should be added to the initial solution of the sulfonyl chloride.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 5 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a crystalline solid.[4]

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development and Research

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[5] The biological activity of sulfonamides is often attributed to their ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacteria, thereby inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis.[6]

While the specific biological targets of this compound have not been extensively elucidated, its structural features suggest several avenues for investigation:

-

Antibacterial Agents: As a sulfonamide, it could be investigated for its potential to inhibit bacterial growth. The N,N-dimethyl substitution may influence its solubility, cell permeability, and interaction with bacterial enzymes.

-

Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases, which are implicated in several diseases.[7] this compound could be screened against a panel of enzymes to identify potential inhibitory activity.

-

Building Block in Medicinal Chemistry: This compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value.[3] The tolyl and dimethylamino groups can be further functionalized to explore structure-activity relationships.

Caption: Potential research applications for this compound.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the characteristic signals of the aromatic protons, the methyl groups, and the carbon skeleton.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[2]

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the sulfonyl (S=O) and C-N bonds.

-

High-Performance Liquid Chromatography (HPLC): A valuable tool for assessing the purity of the compound and for quantitative analysis.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly closed container in a cool, dry place.

References

-

PubChem. Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. Separation of Benzenesulfonamide, N,N,4-trimethyl- on Newcrom R1 HPLC column. [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

-

NIST. Benzenesulfonamide, N,N,4-trimethyl-. NIST Chemistry WebBook. [Link]

-

PubChem. Benzenesulfonamide, N,N,4-trimethyl- - Safety and Hazards. National Center for Biotechnology Information. [Link]

-

DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]

-

Patel, M. K., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–238. [Link]

-

Growing Science. 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Current Chemistry Letters, 10(3), 279-286. [Link]

-

Sroor, F. M., et al. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry, 21(7), 692-706. [Link]

-

PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. [Link]

-

Akocak, S., et al. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1108. [Link]

-

ResearchGate. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. [Link]

-

Patsnap Synapse. What is the mechanism of Para-Toluenesulfonamide?. [Link]

Sources

- 1. Benzenesulfonamide, N,N,4-trimethyl- | C9H13NO2S | CID 11743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide, N,N,4-trimethyl- [webbook.nist.gov]

- 3. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 7. 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

Molecular structure and formula of N,N,4-trimethylbenzenesulfonamide

An In-depth Technical Guide to the Molecular Structure and Formula of N,N,4-trimethylbenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Publication Date: January 14, 2026

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 599-69-9), a member of the sulfonamide class of organic compounds.[1][2] We will delve into its molecular structure, definitive formula, and the spectroscopic techniques foundational to its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into its characterization and synthesis. Methodologies are presented not merely as steps but as self-validating systems, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Molecular Identity

This compound is a substituted aromatic sulfonamide. The core structure consists of a p-toluenesulfonyl group (a benzene ring substituted with a methyl group and a sulfonyl group at positions 4 and 1, respectively) where the sulfonamide nitrogen is disubstituted with two methyl groups.

Molecular Formula and IUPAC Nomenclature

The definitive molecular formula for this compound is C₉H₁₃NO₂S .[1][2][3]

-

IUPAC Name: this compound[2]

-

Synonyms: N,N-Dimethyl-p-toluenesulfonamide, 4,N,N-Trimethylbenzenesulfonamide, N,N-Dimethyltosylamide[1][4]

Chemical Structure

The two-dimensional structure highlights the key functional groups: a para-substituted benzene ring, a sulfonamide linkage (-SO₂N-), and two N-methyl groups.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of key computed and experimental properties is crucial for laboratory handling, analytical method development, and theoretical modeling.

| Property | Value | Source |

| Molecular Weight | 199.27 g/mol | [1][3] |

| Molecular Formula | C₉H₁₃NO₂S | [1][2][3] |

| CAS Number | 599-69-9 | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C | [2] |

| InChIKey | WZKOKGOAHBIPCI-UHFFFAOYSA-N | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of sulfonamides is a cornerstone reaction in organic chemistry, typically proceeding via nucleophilic substitution.[5] The most efficient and common method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6]

Synthetic Pathway: Sulfonylation of Dimethylamine

The synthesis of this compound is achieved by the reaction of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) with dimethylamine.

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed for high yield and purity, with each step serving a distinct, verifiable purpose.

Objective: To synthesize this compound from p-toluenesulfonyl chloride and dimethylamine.

Materials:

-

p-Toluenesulfonyl chloride (1.0 eq)

-

Dimethylamine (2.0 M solution in THF, 1.2 eq)

-

Pyridine (1.5 eq)[5]

-

Dichloromethane (DCM), anhydrous

-

5 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup (Inert Atmosphere): Dissolve p-toluenesulfonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Causality: An inert atmosphere prevents reactions with atmospheric moisture, which could hydrolyze the sulfonyl chloride.

-

Addition of Base: Add pyridine to the solution and cool the mixture to 0 °C in an ice bath. Causality: Pyridine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[5] Cooling controls the exothermic reaction.

-

Nucleophilic Attack: Add dimethylamine solution dropwise to the stirring mixture over 20-30 minutes. Causality: The lone pair on the dimethylamine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours.[5] Causality: This extended time ensures the reaction proceeds to completion.

-

Work-up and Purification:

-

Acidify the mixture with 5 M HCl to protonate and dissolve the excess pyridine.[5]

-

Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and brine (to remove bulk water).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Final Product Isolation: The resulting solid or oil can be further purified by recrystallization or column chromatography to achieve high purity.

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure of a synthesized compound is a critical step that relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Analytical workflow for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.

-

Expected Molecular Ion (M⁺): For C₉H₁₃NO₂S, the expected monoisotopic mass is approximately 199.07 m/z. Electron ionization (EI) mass spectra confirm a molecular weight of 199.27.[1]

-

Key Fragmentation: A characteristic fragmentation pattern in EI-MS involves the cleavage of the S-N bond, which can help in identifying the sulfonamide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms.

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.3-7.7 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.[9]

-

N-Methyl Protons: A singlet integrating to 6 hydrogens is expected (~2.7 ppm), representing the two equivalent methyl groups attached to the nitrogen.[9]

-

Aryl-Methyl Protons: A singlet integrating to 3 hydrogens is expected (~2.4 ppm), corresponding to the methyl group on the benzene ring.[9]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons: Four signals are expected in the aromatic region (~127-144 ppm), with two signals having higher intensity due to symmetry.[9]

-

N-Methyl Carbon: A signal around 38 ppm corresponds to the two equivalent N-methyl carbons.[9]

-

Aryl-Methyl Carbon: A signal around 21.5 ppm represents the carbon of the methyl group attached to the ring.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

-

S=O Stretching: Strong, characteristic absorption bands for the sulfonyl group (SO₂) are expected around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

C-H Stretching: Signals for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H (from methyl groups) appear just below 3000 cm⁻¹.

-

C-N Stretching: A band in the 1300-1200 cm⁻¹ region.

Applications and Relevance

While not a widely known pharmaceutical agent itself, this compound serves as a valuable intermediate in chemical synthesis. Its primary documented use is as a precursor in the synthesis of isotopically labeled Dimethylamine Hydrochloride-13C2, a crucial reagent for metabolic studies and as a standard in analytical chemistry.[11] The sulfonamide moiety itself is a critical pharmacophore found in a vast array of "sulfa drugs" with antibacterial, antitumor, and antithyroid activities, making its derivatives subjects of ongoing research.[5]

Conclusion

This compound is a well-defined organic compound with the molecular formula C₉H₁₃NO₂S. Its structure is unambiguously confirmed through a synergistic application of mass spectrometry, NMR (¹H and ¹³C), and IR spectroscopy. The synthesis is reliably achieved through the nucleophilic substitution of p-toluenesulfonyl chloride with dimethylamine. This guide provides the foundational, technically-grounded information required for the confident synthesis, identification, and utilization of this compound in advanced research and development settings.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Benzenesulfonamide, N,N,4-trimethyl- - Substance Details. Substance Registry Services (SRS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-3-nitro-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Methylbenzenesulfonamide, N-trimethylsilyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzenesulfonamide, N,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Retrieved from [Link]

-

iChemistry.cn. (n.d.). This compound;. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC. Retrieved from [Link]

-

Arkat USA. (2012). The facile synthesis of a pyrimidinyl sulfonamide. Retrieved from [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Javed/22c092040b037000100411d735166258079093a8]([Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

Sources

- 1. Benzenesulfonamide, N,N,4-trimethyl- [webbook.nist.gov]

- 2. Benzenesulfonamide, N,N,4-trimethyl- | C9H13NO2S | CID 11743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. ichemistry.cn [ichemistry.cn]

- 5. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. This compound , 97% , 599-69-9 - CookeChem [cookechem.com]

Spectroscopic Unveiling of N,N,4-Trimethylbenzenesulfonamide: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the spectroscopic characteristics of N,N,4-trimethylbenzenesulfonamide, a compound of interest in synthetic chemistry and drug development. By delving into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the essential knowledge for the unambiguous identification and characterization of this molecule.

Introduction

This compound, a sulfonamide derivative, possesses a molecular structure that lends itself to comprehensive analysis by modern spectroscopic techniques. Understanding its unique spectral signature is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing not only the data but also the rationale behind the spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic output. The presence of a para-substituted aromatic ring, a sulfonamide functional group, and three methyl groups gives rise to a distinct and interpretable set of signals in each spectroscopic method.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating effect of the methyl groups.[3][4]

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.66 | Doublet (d) | 2H | Aromatic protons (ortho to SO₂) |

| 7.34 | Doublet (d) | 2H | Aromatic protons (ortho to CH₃) |

| 2.69 | Singlet (s) | 6H | N-methyl protons (N(CH₃)₂) |

| 2.44 | Singlet (s) | 3H | Aromatic methyl protons (Ar-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation:

-

Aromatic Protons (7.66 and 7.34 ppm): The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the electron-withdrawing sulfonamide group. The protons ortho to the sulfonyl group (δ 7.66) are more deshielded than those ortho to the electron-donating methyl group (δ 7.34). The splitting pattern, two distinct doublets, is characteristic of a 1,4-disubstituted benzene ring. The coupling constant (J) for these doublets is typically around 8.0 Hz.[5]

-

N-Methyl Protons (2.69 ppm): The six protons of the two N-methyl groups appear as a sharp singlet, indicating their chemical equivalence. Their chemical shift is in the expected region for methyl groups attached to a nitrogen atom.

-

Aromatic Methyl Protons (2.44 ppm): The three protons of the methyl group attached to the aromatic ring also appear as a singlet. This upfield shift, relative to the N-methyl protons, is consistent with its attachment to a less electronegative carbon atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 143.5 | Quaternary aromatic carbon (C-SO₂) |

| 132.5 | Quaternary aromatic carbon (C-CH₃) |

| 129.6 | Aromatic CH (ortho to CH₃) |

| 127.8 | Aromatic CH (ortho to SO₂) |

| 37.9 | N-methyl carbons (N(CH₃)₂) |

| 21.5 | Aromatic methyl carbon (Ar-CH₃) |

Solvent: CDCl₃

Interpretation:

The six distinct signals in the ¹³C NMR spectrum correspond to the six unique carbon environments in this compound. The chemical shifts are consistent with the expected electronic effects of the substituents on the aromatic ring and the different types of methyl groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (from CH₃ groups) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretching |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~900-800 | Strong | C-H out-of-plane bending (para-disubstitution) |

Interpretation:

The IR spectrum of this compound is dominated by strong absorptions corresponding to the S=O stretching vibrations of the sulfonamide group. The presence of both aromatic and aliphatic C-H stretching vibrations, as well as characteristic aromatic C=C stretching, further confirms the molecular structure. The strong band in the 900-800 cm⁻¹ region is indicative of the 1,4-disubstitution pattern on the benzene ring.[8][9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[10][11][12]

Table 4: Key Mass Spectrometry Data (EI, 70 eV) for this compound

| m/z | Relative Intensity | Assignment |

| 199 | High | Molecular Ion [M]⁺ |

| 184 | Moderate | [M - CH₃]⁺ |

| 155 | High | [M - N(CH₃)₂]⁺ or [C₇H₇SO₂]⁺ (Tropylium ion derivative) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

The mass spectrum displays a prominent molecular ion peak at m/z 199, which corresponds to the molecular weight of this compound (C₉H₁₃NO₂S).[5] The fragmentation pattern is characteristic of sulfonamides.[9][13][14]

Caption: Proposed fragmentation pathway of this compound in EI-MS.

A key fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of the stable p-toluenesulfonyl cation at m/z 155. Subsequent loss of sulfur dioxide (SO₂) from this fragment generates the highly stable tropylium ion at m/z 91. The loss of a methyl radical from the molecular ion results in the peak at m/z 184.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are essential.

Synthesis of this compound (Representative Protocol)

This protocol describes a common method for the synthesis of sulfonamides.[15][16]

-

Reaction Setup: To a solution of p-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add dimethylamine (2.2 eq, typically as a solution in THF or as a gas) at 0 °C.

-

Base Addition: A tertiary amine base, such as triethylamine or pyridine (1.2 eq), is added to scavenge the HCl byproduct.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Acquisition of Spectroscopic Data

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7][17][18] The sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.[10][19][20] The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source.[21][22] The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The correlation between the molecular structure and the observed spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a self-validating system for researchers. By understanding the principles behind these techniques and the specific spectral features of the target molecule, scientists can confidently proceed with their research and development endeavors.

References

-

Wikipedia. (2023, October 27). Electron ionization. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Retrieved from [Link]

-

Allured Business Media. (2021, July 1). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Wikipedia. (2023, November 25). Fourier-transform infrared spectroscopy. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Northern Illinois. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

InChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Fernando, H., & Rupasinghe, T. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(8), 1059–1066. [Link]

-

National Institute of Standards and Technology. (n.d.). 6. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

-

Khan, I. U., Sharif, S., Akkurt, M., & Fun, H. K. (2010). 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 4), o838. [Link]

-

DergiPark. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Course Notes on the Interpretation of Infrared and Raman Spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. N,N-Diethyl-4-methylbenzenesulfonamide(649-15-0) 1H NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. inchemistry.acs.org [inchemistry.acs.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bitesizebio.com [bitesizebio.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 22. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Foreword: A Proactive Approach to Chemical Safety in Research and Development

An In-Depth Technical Guide to the Safety, Hazards, and Toxicity of N,N,4-trimethylbenzenesulfonamide

As scientists and researchers, our primary mandate is innovation. However, the bedrock of sustainable innovation is an unwavering commitment to safety. The compound this compound, a substituted aromatic sulfonamide, finds its utility in various synthetic pathways. Its structural motifs are common in medicinal chemistry, making a comprehensive understanding of its safety and toxicological profile not just a regulatory formality, but a scientific necessity. This guide is crafted for the laboratory professional, providing a detailed synthesis of known hazards and, equally importantly, highlighting the existing data gaps to inform a robust risk assessment. We will move beyond mere data reporting to explain the causality behind safety protocols, ensuring that every procedure is a self-validating system for protecting personnel and research integrity.

Section 1: Chemical Identity and Physicochemical Characteristics

A precise understanding of a compound's identity and physical properties is the foundation of a rigorous safety assessment. These parameters influence its behavior, potential for exposure, and interaction with biological systems.

Chemical Structure

The molecular structure dictates the chemical reactivity and steric interactions of the compound.

Caption: GHS hazard profile for this compound.

Summary of GHS Classification

The classification is based on data submitted to the European Chemicals Agency (ECHA). [1]

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Section 3: Toxicological Profile

This section details the known toxicological effects on human health. A critical aspect of this profile is the absence of data for chronic exposure endpoints, which necessitates a precautionary approach during handling.

Acute Toxicity

-

Dermal & Inhalation: There is currently insufficient data to classify the acute dermal or inhalation toxicity. However, given the potential for dust generation, inhalation should be minimized.

Skin and Eye Irritation

-

Skin Irritation (Category 2): Causes skin irritation. [1]Contact can lead to erythema (redness), inflammation, and discomfort. The mechanism for sulfonamide-induced skin irritation often involves direct chemical interaction with proteins and lipids in the epidermis, disrupting cellular integrity and triggering an inflammatory response. Prolonged or repeated contact should be avoided.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation. [1]This is a significant hazard. Direct contact with the eyes can cause substantial, though reversible, damage, including redness, pain, and impaired vision. The chemical's properties can disrupt the delicate corneal epithelium.

Respiratory Irritation

-

Specific Target Organ Toxicity, Single Exposure (STOT SE), Category 3: May cause respiratory irritation. [1]Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to symptoms such as coughing, sneezing, and shortness of breath. This underscores the need for handling in well-ventilated areas or with local exhaust ventilation.

Sensitization

There is no available data to assess the potential for this compound to cause skin or respiratory sensitization. [2]However, some sulfonamide-based compounds are known sensitizers. [3]Therefore, the possibility of allergic contact dermatitis upon repeated exposure cannot be ruled out and should be considered in a comprehensive risk assessment.

Chronic Toxicity: A Critical Data Gap

A thorough review of publicly available toxicological databases reveals a significant lack of information regarding the long-term effects of this compound.

-

Germ Cell Mutagenicity: No data available. [2]- Carcinogenicity: No data available. [2]There is no classification by the IARC, NTP, or EPA regarding its carcinogenic potential. [4][5]- Reproductive Toxicity: No data available. [2] Expert Insight: The absence of chronic toxicity data is the single most critical finding for any professional in drug development or long-term research. When a compound is intended for use in pathways leading to therapeutic candidates, any data gap in mutagenicity or carcinogenicity is a major red flag. This compound must be handled with the assumption that it could possess these properties until proven otherwise. All handling procedures should be designed to minimize any possibility of chronic exposure.

Section 4: Environmental Hazards

Data on the ecotoxicity of this compound is limited and somewhat conflicting.

-

Aquatic Toxicity: One source suggests it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [6]Another source indicates that a related product contains no substances known to be hazardous to the environment. [2]Given this ambiguity, it is prudent to prevent its release into drains and waterways.

-

Mobility and Persistence: Its low water solubility suggests it is not likely to be mobile in soil and may persist. [6]

Section 5: Risk Management and Precautionary Measures

A multi-layered approach to risk management, incorporating engineering controls, personal protective equipment, and safe handling practices, is essential.

Caption: Standard laboratory workflow for safely handling hazardous chemicals.

Exposure Controls

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory. Use of a chemical fume hood or other local exhaust ventilation is required when handling the solid material to prevent dust accumulation in the breathing zone. [6]Eyewash stations and emergency showers must be readily accessible. [7]- Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards. [7] - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated. [8] - Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits (if any exist) or if irritation is experienced, a NIOSH-approved particulate respirator is recommended. [7]

-

Safe Handling and Storage

-

Handling: Avoid all personal contact. [6]Avoid the formation of dust and aerosols. [7]Wash hands and any exposed skin thoroughly after handling. [8]Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]Store locked up and away from incompatible materials such as strong oxidizing agents.

Section 6: Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [2]- Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice. [2][8]- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. [2][8]- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. [2][9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Avoid breathing dust.

-

Containment and Cleanup: Moisten the solid material to prevent dusting and sweep it up carefully. Place in a suitable, closed container for disposal. [6]Avoid dispersal of dust into the air. Ventilate the area and wash the spill site after material pickup is complete.

Section 7: Experimental Protocols for Hazard Assessment

To address the data gaps and provide a framework for in-house safety validation, this section outlines standardized methodologies for assessing skin and eye irritation. The choice of in vitro methods aligns with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method (OECD 439)

Causality and Principle: This protocol uses a 3D model of human-derived epidermal keratinocytes that mimics the biochemical and physiological properties of the upper layers of human skin. The endpoint is cell viability, measured by the enzymatic conversion of MTT into a blue formazan salt by mitochondrial dehydrogenases of viable cells. A reduction in cell viability below a certain threshold indicates that the test chemical is an irritant.

Methodology:

-

Preparation of Test Chemical: Prepare a solution or suspension of this compound in a suitable solvent (e.g., acetone, ethanol, or water). If a solid, apply at least 25 µL or 25 mg directly to the tissue surface.

-

Tissue Culture: Use commercially available Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™). Pre-incubate tissues in maintenance medium at 37°C, 5% CO₂ for 24 hours.

-

Application: Remove tissues from the medium. Topically apply the test chemical to the surface of the RhE tissue. Apply a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) to separate tissues.

-

Exposure: Expose the tissues to the test chemical for 60 minutes at room temperature.

-

Rinsing: Thoroughly rinse the tissues with PBS to remove the test chemical.

-

Post-Incubation: Transfer the tissues to fresh maintenance medium and incubate for 42 hours at 37°C, 5% CO₂.

-

MTT Assay: Transfer tissues to a 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours.

-

Extraction: Extract the formazan salt from the tissues using isopropanol.

-

Measurement: Read the optical density (OD) of the extracted formazan at 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control. If the mean viability is ≤ 50%, the chemical is classified as a skin irritant (Category 2).

Protocol: In Vitro Eye Irritation - Reconstructed Human Cornea-like Epithelium Test Method (OECD 492)

Causality and Principle: Similar to the skin test, this method uses a 3D model that reconstructs the human corneal epithelium. It assesses the potential of a chemical to cause serious eye damage by measuring its cytotoxic effect after a short-term exposure.

Methodology:

-

Preparation: Prepare the test chemical as described in 7.1.

-

Tissue Culture: Utilize commercially available Reconstructed Human Cornea-like Epithelium (RhCE) tissues. Pre-incubate as per the manufacturer's instructions.

-

Application & Exposure: Apply the test chemical (liquid or solid) to the tissue surface. For liquids, use a 30-minute exposure. For solids, use a 6-hour exposure. Run appropriate negative and positive controls.

-

Rinsing: After exposure, rinse the tissues thoroughly with a buffered saline solution.

-

Post-Incubation: Transfer tissues to fresh medium and incubate for a specified period (e.g., 2 hours for liquids, 18 hours for solids).

-

MTT Assay: Perform the MTT viability assay as described in steps 7-9 of the skin protocol.

-

Data Analysis: Calculate cell viability relative to the negative control. If the mean viability is ≤ 60%, the chemical is classified as an eye irritant (Category 2). If viability is > 60%, it is considered a non-irritant.

Conclusion

This compound presents a clear and defined set of acute hazards that must be respected in any laboratory setting. It is harmful if swallowed and is a confirmed irritant to the skin, eyes, and respiratory system. [1]The risk management strategies outlined in this guide, including the stringent use of engineering controls and PPE, are sufficient to mitigate these acute risks.

References

-

PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Methylbenzenesulfonamide, N-trimethylsilyl-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, N,N,4-trimethyl- - Substance Details. Substance Registry Services. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Research Council (US) Committee on Toxicology. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US). Retrieved from [Link]

-

Aerts, O., et al. (2019). Occupational Airborne Allergic Contact Dermatitis Caused by N-(4-hydroxyphenyl)benzenesulfonamide. Contact Dermatitis. Retrieved from [Link]

Sources

- 1. Benzenesulfonamide, N,N,4-trimethyl- | C9H13NO2S | CID 11743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.no [fishersci.no]

- 3. Occupational airborne allergic contact dermatitis caused by N-(4-hydroxyphenyl)benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

Literature review on N,N,4-trimethylbenzenesulfonamide and its derivatives

An In-Depth Technical Guide on N,N,4-trimethylbenzenesulfonamide and Its Derivatives

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutic agents.[1] This guide begins with a focus on the foundational molecule, this compound, and expands to a comprehensive literature review of its derivatives. We will explore the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this chemical class, which range from classical antibacterial agents to novel treatments for cancer, inflammation, and neurological disorders.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, field-proven experimental protocols to guide future research and development.

The Sulfonamide Scaffold: A Pillar of Drug Discovery

The sulfonamide moiety, R-S(=O)₂-NR₂', is deceptively simple yet remarkably versatile. Its discovery as the active component in the first commercially available antibacterial agents, such as prontosil, marked a turning point in medicine and initiated the era of chemotherapy.[1]

Core Compound: this compound

This compound serves as a simple yet representative member of the non-antibacterial sulfonamide family. It provides a foundational structure from which countless derivatives have been developed.

-

Synonyms: N,N-Dimethyl-p-toluenesulfonamide, 4,N,N-Trimethylbenzenesulfonamide[6]

The primary utility of this specific compound is as a synthetic intermediate and a scaffold for building more complex, biologically active molecules.

The Broad Spectrum of Sulfonamide Bioactivity

Derivatives built upon the sulfonamide core exhibit an extraordinary range of pharmacological effects. This versatility stems from the group's ability to act as a stable, non-hydrolyzable mimic of other functional groups and to form key hydrogen bonds with biological targets. Clinically relevant activities include:

Synthesis and Chemical Landscape

The synthesis of sulfonamides is a well-established and robust area of organic chemistry. The most common and efficient method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][8]

General Synthesis of Sulfonamides

The foundational reaction for creating sulfonamides is the nucleophilic substitution of a sulfonyl chloride with an amine. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A non-nucleophilic base, such as pyridine, is typically added to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis from p-toluenesulfonyl chloride and dimethylamine.

Materials:

-

p-Toluenesulfonyl chloride

-

Dimethylamine (40% aqueous solution or as hydrochloride salt)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

5M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Setup: Dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

-

Amine Addition: Add pyridine (1.1 eq) to the stirring solution. Subsequently, add dimethylamine (1.1 eq) dropwise via a dropping funnel, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Work-up:

-

Acidify the mixture with 5M HCl to neutralize the excess base and amine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure this compound as a white solid.

Therapeutic Applications and Mechanisms of Action

The true power of the sulfonamide scaffold lies in the diverse biological activities of its derivatives.

Antimicrobial Activity

The original "sulfa drugs" function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell growth in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, leading to bacteriostatic effects.[4][7] Human cells are unaffected as they obtain folic acid from their diet.

Caption: Mechanism of antibacterial sulfonamides.

Anticancer Properties

Sulfonamide derivatives have emerged as potent anticancer agents through various mechanisms:

-

Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress carbonic anhydrase isoforms (e.g., CA IX and XII) to manage acidosis from their high metabolic rate. Sulfonamide-based inhibitors can disrupt this pH regulation, leading to apoptosis.[2][3]

-

Aromatase Inhibition: Some sulfonamides can inhibit aromatase, an enzyme critical for estrogen synthesis, making them valuable in treating hormone-dependent breast cancers.[7]

-

Other Targets: Derivatives have been developed to inhibit topoisomerases, anti-apoptotic proteins like Bcl-2, and other key signaling pathways involved in cancer progression.[7]

Anti-inflammatory Agents

A prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) are the selective COX-2 inhibitors (e.g., Celecoxib), which are built on a sulfonamide framework.[1] By selectively inhibiting the COX-2 enzyme, which is upregulated during inflammation, these drugs reduce the production of prostaglandins without significantly affecting the COX-1 enzyme responsible for maintaining the gastric lining, thereby reducing gastrointestinal side effects.[1]

Anticonvulsant Effects

Certain sulfonamides exhibit anticonvulsant activity, often by inhibiting carbonic anhydrase in the central nervous system.[2][3] This mechanism is thought to alter pH and ion gradients across neuronal membranes, leading to stabilization. Topiramate and zonisamide are examples of sulfonamide-derived antiepileptic drugs.[1]

Experimental Design and Protocols

This section provides actionable protocols for the synthesis and evaluation of novel sulfonamide derivatives.

Protocol: Synthesis of N-Butyl-4-Methyl-2-[(Phenylsulphonyl)Amino]Pentanamide

This protocol is adapted from a study reporting the synthesis of novel benzenesulphonamide derivatives with anti-inflammatory and antimicrobial activities.[9]

Materials:

-

Leucine

-

Benzenesulphonyl chloride

-

Sodium Carbonate (Na₂CO₃)

-

Palladium(II) Acetate

-

Triphenylphosphine (PPh₃)

-

Butylamine

-

Toluene

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Synthesis of Intermediate (3d):

-

Dissolve leucine (1.0 eq) in a 10% aqueous solution of sodium carbonate.

-

Cool the solution to 0-5°C and slowly add benzenesulphonyl chloride (1.1 eq).

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with concentrated HCl to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 4-methyl-2-[(phenylsulphonyl)amino]pentanoic acid.

-

-

Palladium-Mediated Amidation (Synthesis of 4d):

-